N-{[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{[3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLYL]METHYL}-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a difluoromethyl group, and a bis(methylsulfanyl) isothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLYL]METHYL}-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. One common approach is the difluoromethylation of pyrazole derivatives, which can be achieved using various difluoromethylation reagents . The bis(methylsulfanyl) isothiazole moiety can be synthesized through the reaction of appropriate thioamide precursors with sulfur sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLYL]METHYL}-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The isothiazole ring can be reduced to form different derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-{[3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLYL]METHYL}-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLYL]METHYL}-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bis(methylsulfanyl) isothiazole moiety can modulate its biological activity . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLYL]METHYL}-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a difluoromethyl group and a bis(methylsulfanyl) isothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12F2N4OS3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methyl]-1-(difluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12F2N4OS3/c1-19-9-6(10(20-2)21-16-9)5-14-8(18)7-3-4-17(15-7)11(12)13/h3-4,11H,5H2,1-2H3,(H,14,18) |
InChI Key |
XSNHELFIVUZZIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SC)CNC(=O)C2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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